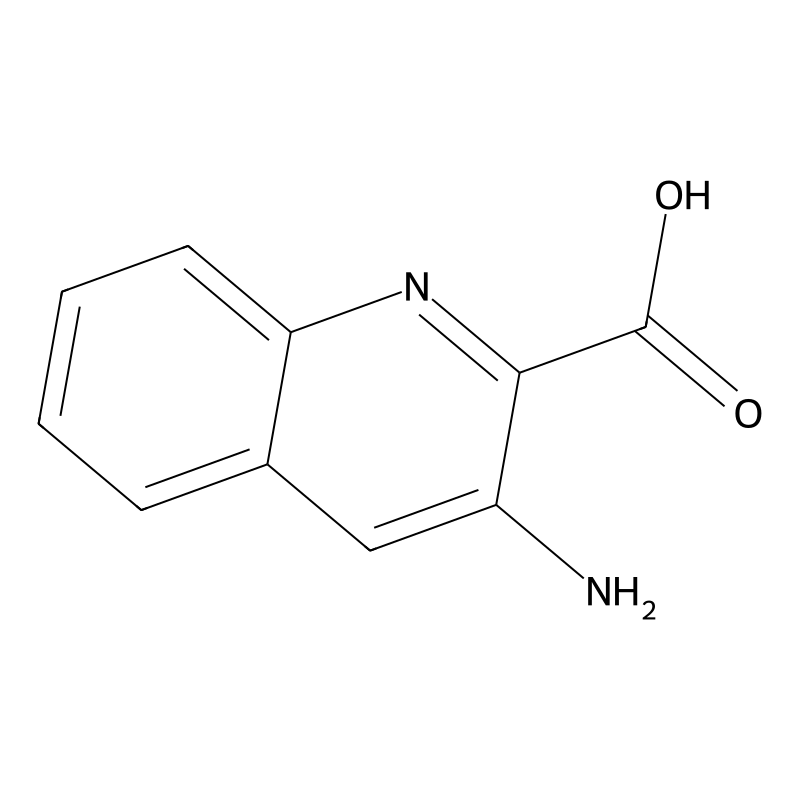3-Aminoquinoline-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Aminoquinoline-2-carboxylic acid is an organic compound characterized by its quinoline structure, which consists of a fused benzene and pyridine ring. Its molecular formula is C10H8N2O2, with a molecular weight of approximately 176.18 g/mol. The compound features an amino group at the 3-position and a carboxylic acid group at the 2-position, contributing to its chemical reactivity and biological activity. This compound is known for its involvement in various
- Acylation Reactions: The amino group can undergo acylation, forming amides which may exhibit varied biological activities.
- Cyclization Reactions: It can serve as a precursor for synthesizing more complex heterocycles through cyclization processes.
- Reductive Cyclization: This compound can be synthesized from nitrocyano olefins via intramolecular reductive cyclization, leading to derivatives that may have enhanced properties .
Research indicates that 3-Aminoquinoline-2-carboxylic acid exhibits significant biological activities:
- Antimicrobial Properties: It has been studied for its potential as an antimicrobial agent against various pathogens.
- Inhibition of Protein Kinase CK2: Modifications of the quinoline structure have led to the identification of this compound as a promising inhibitor of protein kinase CK2, which is implicated in numerous cancers .
- Toxicological Profile: The compound is noted to be harmful if swallowed and can cause skin irritation, highlighting the need for careful handling .
Several synthesis methods for 3-Aminoquinoline-2-carboxylic acid have been documented:
- Intramolecular Reductive Cyclization: This method involves the cyclization of nitrocyano olefins, yielding derivatives of 3-aminoquinoline-2-carboxylic acid .
- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate starting materials such as amino acids and quinoline derivatives.
- Modification of Existing Compounds: Structural modifications of related compounds have been explored to enhance specific properties .
3-Aminoquinoline-2-carboxylic acid has diverse applications in various fields:
- Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
- Chemical Research: It serves as an important intermediate in organic synthesis and material science.
- Biochemical Studies: The compound is utilized in studying enzyme inhibition mechanisms and cellular signaling pathways.
Interaction studies have revealed that 3-Aminoquinoline-2-carboxylic acid interacts with various biological targets:
- Protein Kinases: Research has shown that this compound can inhibit specific protein kinases, which are critical for cell signaling and proliferation.
- Enzymatic Activity: Studies indicate potential interactions with enzymes involved in metabolic pathways, suggesting further exploration could yield new therapeutic avenues.
Several compounds share structural similarities with 3-Aminoquinoline-2-carboxylic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Aminoquinoline-3-carboxylic acid | C10H8N2O2 | Similar structure; used in similar biological studies. |
| 3-Aminopyrazine-2-carboxylic acid | C5H5N3O2 | Different ring structure; lower molecular weight. |
| 4-Aminoquinoline-2-carboxylic acid | C10H8N2O2 | Variation at the amino position; different activity profile. |
Uniqueness of 3-Aminoquinoline-2-carboxylic Acid
The uniqueness of 3-Aminoquinoline-2-carboxylic acid lies in its specific positioning of functional groups, which enhances its reactivity and biological activity compared to similar compounds. Its ability to act as an inhibitor for protein kinases makes it particularly valuable in cancer research and drug development.








